ZINC BROMIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

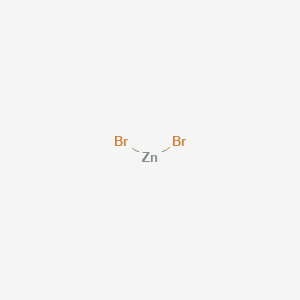

Zinc bromide: is an inorganic compound with the chemical formula ZnBr₂ . It is a colorless salt that shares many properties with zinc chloride, such as high solubility in water and organic solvents. This compound is hygroscopic and forms a dihydrate, ZnBr₂·2H₂O. This compound is widely used in various industrial applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Laboratory Preparation:

- Zinc bromide can be synthesized by reacting elemental zinc with bromine. This exothermic reaction yields this compound: [ \text{Zn} + \text{Br}_2 \rightarrow \text{ZnBr}_2 ]

- Another method involves treating zinc oxide with hydrobromic acid to form this compound dihydrate: [ \text{ZnO} + 2\text{HBr} + \text{H}_2\text{O} \rightarrow \text{ZnBr}_2·2\text{H}_2\text{O} ]

- The anhydrous form can be obtained by dehydrating the dihydrate with hot carbon dioxide or by reacting zinc metal with bromine .

-

Industrial Production:

- Commercially, this compound is produced from zinc oxide or zinc carbonate, which are reacted with hydrobromic acid. The resulting dihydrate is then dehydrated to produce the anhydrous form .

Analyse Des Réactions Chimiques

Acid-Base Reactions

As a Lewis acid, ZnBr₂ reacts with bases to form salts:

-

Neutralization with sodium hydroxide :

ZnBr2+2NaOH→Zn(OH)2+2NaBrThis reaction highlights its acidic nature in aqueous solutions .

Thermal Decomposition

At elevated temperatures (>700°C), ZnBr₂ undergoes decomposition:

ZnBr2+21O2→ZnO+Br2

Combustion products :

Redox and Organometallic Reactions

ZnBr₂ participates in oxidative addition reactions with organic bromides, mediated by electron transfer (ET):

-

With alkyl bromides :

R-Br+Zn→R-Zn-Br→R-Zn+Br−

Inner-sphere ET dominates, leading to radical intermediates. For example: -

With aryl bromides :

Aryl halide radical anions form as intermediates, validated by Hammett plot analyses .

Electrochemical Behavior

In zinc-bromine flow batteries (ZBFBs) , ZnBr₂ serves as an electrolyte. Key reactions include:

-

Charging :

Zn2++2e−→Zn (deposited),2Br−→Br2+2e− -

Discharging :

Zn→Zn2++2e−,Br2+2e−→2Br−

Challenges :

-

Hydrogen evolution reaction (HER) during charging:

2H++2e−→H2(pH increase→Zn(OH)2 precipitation)This side reaction reduces efficiency and necessitates pH control .

Coordination Chemistry

ZnBr₂ exhibits structural versatility:

Applications De Recherche Scientifique

Oil and Gas Industry

Completion Fluids

Zinc bromide is primarily used as a completion fluid in oil and gas operations. Due to its high density (approximately 20.5 pounds per gallon), it effectively displaces drilling mud during the transition from drilling to completion phases. This property is crucial for maintaining well pressure and preventing the influx of hydrocarbons .

Table 1: Properties of this compound Completion Fluid

| Property | Value |

|---|---|

| Density | 20.5 pounds/gallon |

| Specific Gravity | 2.3 - 2.5 |

| pH | 5 - 6 |

| ZnBr₂ Assay | 73 - 77% |

Radiation Shielding

Nuclear Applications

this compound solutions are utilized for radiation shielding in nuclear facilities. They are often employed in viewing windows of hot cells due to their ability to provide effective shielding against gamma radiation without darkening over time, unlike traditional lead glass .

Case Study: Savannah River Site

At the Savannah River Site in the United States, this compound solutions were implemented in viewing windows for nuclear reactors, demonstrating their efficacy in maintaining visibility while providing necessary radiation protection .

Electrochemistry

This compound Flow Batteries

this compound is gaining attention as an electrolyte in this compound flow batteries (ZBFB), which are promising for large-scale energy storage applications. Research indicates that modifications to ion-exchange membranes can significantly enhance battery performance by preventing the passage of bromine ions .

Table 2: Performance Metrics of this compound Flow Batteries

| Parameter | Value |

|---|---|

| Voltage Efficiency | Up to 85% |

| Cycle Life | Over 2000 cycles |

| Energy Density | Approximately 100 Wh/L |

Organic Chemistry

Lewis Acid Catalyst

In organic synthesis, anhydrous this compound serves as a Lewis acid catalyst for various reactions, including Friedel-Crafts acylation and alkylation processes . Its ability to form complexes with organic substrates enhances reaction rates and yields.

Mécanisme D'action

Molecular Targets and Pathways:

- Zinc bromide exerts its effects primarily through its role as a Lewis acid, facilitating various chemical reactions by accepting electron pairs.

- In biological systems, zinc ions from this compound can interact with proteins and enzymes, influencing their structure and function .

Comparaison Avec Des Composés Similaires

Zinc chloride (ZnCl₂): Shares many properties with zinc bromide, such as high solubility in water and organic solvents.

Zinc iodide (ZnI₂): Similar in structure but has different solubility and reactivity characteristics due to the larger iodide ions.

Uniqueness:

- This compound’s high density and solubility make it particularly useful in applications requiring heavy brines, such as in the oil and gas industry. Its role as a Lewis acid also makes it valuable in organic synthesis .

Propriétés

Formule moléculaire |

Br2Zn |

|---|---|

Poids moléculaire |

225.2 g/mol |

Nom IUPAC |

dibromozinc |

InChI |

InChI=1S/2BrH.Zn/h2*1H;/q;;+2/p-2 |

Clé InChI |

VNDYJBBGRKZCSX-UHFFFAOYSA-L |

SMILES canonique |

[Zn](Br)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.